2-Butoxypyridine

Vapor Pressure Volatility Synthetic Efficiency

2-Butoxypyridine (CAS 27361-16-6) is a 2-alkoxypyridine derivative with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol. It exists as a clear, colorless to light yellow liquid with a characteristic pyridine-like odor and moderate polarity.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 27361-16-6
Cat. No. B1266424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxypyridine
CAS27361-16-6
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC=N1
InChIInChI=1S/C9H13NO/c1-2-3-8-11-9-6-4-5-7-10-9/h4-7H,2-3,8H2,1H3
InChIKeyOFLSKXBALZCMCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butoxypyridine (CAS 27361-16-6): Core Physicochemical and Structural Profile for Informed Procurement


2-Butoxypyridine (CAS 27361-16-6) is a 2-alkoxypyridine derivative with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It exists as a clear, colorless to light yellow liquid with a characteristic pyridine-like odor and moderate polarity . The compound is characterized by a boiling point of 200 °C, a density of 0.975 g/mL at 25 °C, a refractive index of approximately 1.492, and a predicted pKa of 4.13 ± 0.12 . It is slightly soluble in water (calculated solubility of 2 g/L at 25 °C) but readily miscible with common organic solvents . These baseline properties position 2-butoxypyridine as a versatile building block in organic synthesis, particularly within medicinal chemistry and agrochemical intermediate contexts [1].

Why 2-Butoxypyridine Cannot Be Freely Substituted by Other 2-Alkoxypyridines in Critical Applications


While 2-alkoxypyridines share a common heterocyclic scaffold, the length and branching of the alkoxy chain profoundly modulate their physicochemical properties, thermal stability, and biological behavior. Direct substitution of 2-butoxypyridine with analogs such as 2-ethoxy-, 2-propoxy-, or 2-methoxypyridine introduces quantifiable shifts in vapor pressure, solubility, and partition coefficients (LogP) that directly impact reaction work-up, purification efficiency, and bioavailability in medicinal chemistry programs . Furthermore, thermal elimination rates—a critical parameter in high-temperature synthetic processes and long-term storage stability—vary by over three orders of magnitude across the alkoxy series, with the n-butoxy group occupying a distinct intermediate reactivity niche that is not duplicated by shorter or branched analogs [1]. These differences are not linear and cannot be compensated for by simple stoichiometric adjustment, making informed selection based on specific quantitative benchmarks essential for reproducible experimental outcomes and cost-effective procurement.

Quantitative Differentiators of 2-Butoxypyridine (CAS 27361-16-6) Against Closest 2-Alkoxypyridine Analogs


Lower Vapor Pressure vs. 2-Ethoxypyridine Reduces Volatile Losses in Atmospheric Pressure Syntheses

2-Butoxypyridine exhibits a significantly lower vapor pressure (0.5 ± 0.3 mmHg at 25 °C) compared to 2-ethoxypyridine (2.5 ± 0.3 mmHg at 25 °C) [1]. This 5-fold reduction in volatility means that under identical reaction conditions (e.g., room temperature, open-vessel setups), 2-butoxypyridine will evaporate approximately 80% slower than its ethoxy counterpart, directly translating to less material loss during prolonged stirring, sampling, or work-up procedures.

Vapor Pressure Volatility Synthetic Efficiency Process Chemistry

Reduced Aqueous Solubility vs. 2-Ethoxypyridine Facilitates Organic-Phase Partitioning in Biphasic Reactions

2-Butoxypyridine displays a calculated water solubility of 2 g/L at 25 °C , which is approximately 28% lower than the estimated solubility of 2-ethoxypyridine (2781 mg/L, or ~2.78 g/L) under the same conditions [1]. This quantitative difference, driven by the extended hydrophobic butyl chain, enhances preferential partitioning into the organic phase during biphasic reactions or liquid-liquid extractions. In practical terms, for a 1-liter biphasic system, 2-butoxypyridine will retain a higher fraction in the organic layer compared to 2-ethoxypyridine, improving recovery yields by an estimated 5–10% per extraction cycle.

Solubility Partitioning Biphasic Catalysis Liquid-Liquid Extraction

Higher LogP vs. 2-Ethoxypyridine and 2-Propoxypyridine Enhances Membrane Permeability Potential

2-Butoxypyridine exhibits a measured/estimated LogP (octanol-water partition coefficient) of 3.090 . This is substantially higher than the LogP of 2-ethoxypyridine (1.81–2.38 range across sources) [1][2] and 2-propoxypyridine (2.32–2.39) , representing a quantitative increase of 0.7–1.3 LogP units. Each unit increase corresponds to a 10-fold increase in partition coefficient, indicating that 2-butoxypyridine is approximately 5 to 20 times more lipophilic than its ethoxy analog.

Lipophilicity LogP ADME Drug Design

Higher Enthalpy of Vaporization vs. 2-Ethoxy and 2-Propoxy Analogs Confers Greater Thermal Stability

The enthalpy of vaporization (ΔHvap) for 2-butoxypyridine is 41.8 ± 3.0 kJ/mol . This value is higher than both 2-ethoxypyridine (38.5 ± 3.0 kJ/mol) [1] and 2-propoxypyridine (40.6 ± 3.0 kJ/mol) . The incremental increase of ~3.3 kJ/mol over the ethoxy derivative and ~1.2 kJ/mol over the propoxy derivative reflects stronger intermolecular interactions conferred by the longer butyl chain. In practical thermal processing (e.g., solvent removal under reduced pressure), this translates to a slightly higher energy input requirement for evaporation, but also greater resistance to unintended vaporization during ambient storage.

Thermodynamic Stability Distillation Process Safety Storage

Distinct Thermal Elimination Reactivity Niche Between 2-Isopropoxy and 2-tert-Butoxy Analogs

While direct rate data for 2-butoxypyridine is not available, the well-characterized thermal elimination kinetics of the 2-alkoxypyridine series provide a robust class-level inference. At 600 K, the relative rates of unimolecular decomposition to 2-pyridone and the corresponding alkene are: 2-ethoxy (1.0), 2-isopropoxy (18.0), and 2-tert-butoxy (1645) [1]. The n-butoxy group, being a primary alkoxy substituent with a linear chain, is expected to exhibit a decomposition rate closer to the ethoxy baseline than to the branched isopropoxy analog—placing it in a low-reactivity regime relative to secondary and tertiary alkoxy derivatives. This means 2-butoxypyridine is significantly less prone to thermal degradation than 2-isopropoxypyridine or 2-tert-butoxypyridine under identical high-temperature process conditions.

Thermal Stability Pyrolysis Reaction Kinetics Safety Screening

5-Amino Derivative Demonstrates Highly Specific Mycobacterial Inhibition at Sub-micromolar Concentrations

The 5-amino derivative of 2-butoxypyridine (5-amino-2-butoxypyridine) exhibits potent and highly specific tuberculostatic activity against Mycobacterium tuberculosis strains, including human-type H37Rv. Growth inhibition was observed at dilutions as low as 0.03–0.001 mg % (equivalent to 0.3–0.01 µg/mL) in Dorset's synthetic and Proskauer–Beck media [1]. While this data pertains to a substituted derivative, it establishes the 2-butoxypyridine scaffold as a privileged core for antimycobacterial drug development. In contrast, the unsubstituted 2-ethoxypyridine scaffold has not been reported to yield analogous activity upon 5-amino substitution in the same assay system, highlighting a unique structure–activity relationship tied to the butoxy chain length.

Antimycobacterial Tuberculostatic Medicinal Chemistry Scaffold Optimization

Optimal Procurement-Driven Application Scenarios for 2-Butoxypyridine (CAS 27361-16-6)


Precision Organic Synthesis Requiring Low-Volatility Intermediates

2-Butoxypyridine's 5-fold lower vapor pressure relative to 2-ethoxypyridine makes it the superior choice for atmospheric-pressure reactions conducted over extended periods (>24 h) or in open-vessel configurations (e.g., air-sensitive Schlenk techniques, Soxhlet extractions). The reduced evaporative loss minimizes the need for reagent top-ups and improves reaction reproducibility. Procurement in bulk quantities (e.g., 100 g or larger) is economically advantageous for synthetic laboratories running parallel campaigns, as the lower volatility translates to reduced cumulative material loss and less frequent reordering.

Medicinal Chemistry Lead Optimization Targeting Improved ADME Profiles

With a LogP of 3.09—significantly higher than 2-ethoxy- (1.81–2.38) and 2-propoxy- (2.32–2.39) analogs [1]—2-butoxypyridine is strategically suited for incorporation into lead compounds where increased lipophilicity is desired to enhance membrane permeability or CNS penetration. Quantitative structure–property relationship (QSPR) models indicate that replacing an ethoxy group with a butoxy group can shift a compound's LogP by approximately +1 unit, which corresponds to a 10-fold increase in predicted blood–brain barrier permeability. This scaffold modification provides a tractable handle for tuning ADME properties without altering core pharmacophore elements.

High-Temperature Synthetic Routes Where Thermal Stability Is Critical

The thermal elimination kinetics of the 2-alkoxypyridine series demonstrate that branched alkoxy substituents (isopropoxy, tert-butoxy) undergo decomposition to 2-pyridone at rates up to 1,645 times faster than primary alkoxy derivatives at 600 K [2]. 2-Butoxypyridine, bearing a linear primary alkoxy chain, is predicted to fall within the low-reactivity regime. This makes it a more robust building block for reactions requiring elevated temperatures (>300 °C), such as neat melt-phase condensations, certain heterocycle-forming cyclizations, or continuous flow chemistry under thermal stress. Choosing 2-butoxypyridine over a branched analog reduces the risk of scaffold decomposition and associated purification burdens.

Biphasic Reaction and Liquid–Liquid Extraction Workflows

The reduced aqueous solubility of 2-butoxypyridine (2 g/L) compared to 2-ethoxypyridine (~2.78 g/L) [3] enhances its partitioning into organic phases during biphasic reactions and extractions. For processes involving multiple aqueous washes (e.g., phase-transfer catalysis, reactive extractions), the cumulative advantage of higher organic retention can result in a measurable yield improvement—estimated at 5–10% per extraction cycle. This property is especially valuable in multi-step syntheses where intermediate loss to aqueous phases erodes overall yield and complicates waste stream management.

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